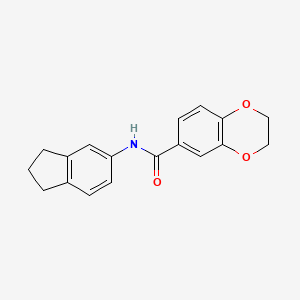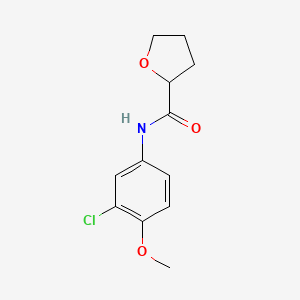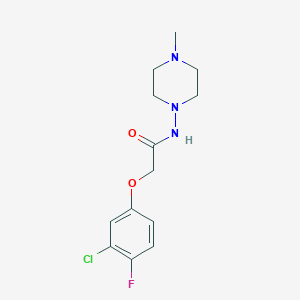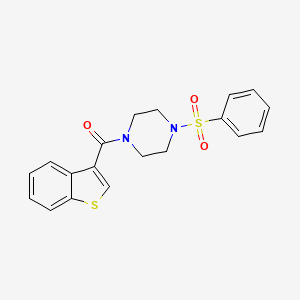
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies as an anticancer agent.
Mechanism of Action
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a potent inhibitor of Aurora A kinase. Aurora A kinase is a protein kinase that is involved in the regulation of cell division. 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme, preventing the enzyme from phosphorylating its substrates. This leads to a disruption of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects:
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells. In addition, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer.
Advantages and Limitations for Lab Experiments
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer to cells or animals. It has also been extensively studied in preclinical models of cancer, which makes it a well-established tool for cancer research. However, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has some limitations. It is not specific to Aurora A kinase and can also inhibit other kinases, which can lead to off-target effects. In addition, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. One direction is to further investigate its efficacy in preclinical models of cancer. Another direction is to study its safety and efficacy in clinical trials. In addition, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide could be used in combination with other anticancer agents to improve its efficacy. Finally, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide could be modified to improve its specificity and reduce off-target effects.
Scientific Research Applications
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
properties
IUPAC Name |
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O6/c1-25-15-8-11(20(23)24)3-4-13(15)19-16(21)12-7-9-6-10(18)2-5-14(9)26-17(12)22/h2-8H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIIQXLLQANNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183814.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)

![N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4183830.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4183842.png)

![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183847.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentyl-3-thiophenecarboxamide](/img/structure/B4183851.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4183862.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-ethoxybenzamide](/img/structure/B4183883.png)

